molecular formula C8H8ClN B142116 5-Chloroisoindoline CAS No. 127168-76-7

5-Chloroisoindoline

Cat. No. B142116
M. Wt: 153.61 g/mol
InChI Key: KDKRSWXFLFTSII-UHFFFAOYSA-N
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Description

5-Chloroisoindoline is a compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-isoindole .


Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Another study developed a green synthesis technique for isoindolines/dioxoisoindolines .


Molecular Structure Analysis

The InChI string for 5-Chloroisoindoline is InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7 (6)3-8/h1-3,10H,4-5H2 . The Canonical SMILES string is C1C2=C (CN1)C=C (C=C2)Cl .


Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .


Physical And Chemical Properties Analysis

5-Chloroisoindoline has a molecular weight of 153.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 153.0345270 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 10 .

Scientific Research Applications

1. Chemotherapeutic Potential

Shakir et al. (2016) synthesized novel bioactive 5-chloro isatin-based Schiff base ligands and their metal complexes, which showed pronounced antibacterial and radical scavenging potencies. These complexes, particularly those linked with benzothiazole motif, demonstrated superior antiproliferative activity against cancer cell lines, suggesting their potential as chemotherapeutic agents (Shakir et al., 2016).

2. Antiepileptic Activity

Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, showing significant antiepileptic activity in mice. Their study revealed that certain compounds, especially those with electron-rich benzene rings, displayed promising antiepileptic effects, indicating the therapeutic potential of these derivatives in epilepsy treatment (Asadollahi et al., 2019).

3. Antimicrobial and Antifungal Agents

Khalid et al. (2020) researched 5-chloroindoline-2,3-dione (isatin) derived ligands and their metal complexes, demonstrating significant antimicrobial and antifungal properties. This study underscores the potential of these compounds as effective agents against a range of microbial and fungal infections (Khalid et al., 2020).

Safety And Hazards

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKRSWXFLFTSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564157
Record name 5-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisoindoline

CAS RN

127168-76-7
Record name 5-Chloro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g of 2-(p-toluenesulfonyl)-5-chloroisoindoline and 1.0 g of phenol were added to a mixture of 8 ml of 48% hydrobromic acid and 1.4 ml of propionic acid, and the mixture was refluxed for 6 hours. The resultant reaction mixture was diluted with 10 ml of water and extracted 2 times with 50 ml of ether. The water layer was basified with aqueous sodium hydroxide solution and extracted with 50 ml of ether 4 times. The extract was concentrated and the residue was purified by vacuum distillation (bath temperature: 130°-140 ° C., pressure: 7 mmHg) to obtain 256 mg of 5-chloroisoindoline.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Liu, Y Wang, W Wangyang, F Liu, Y Cui… - Journal of agricultural …, 2010 - ACS Publications
… As shown in Scheme 2, 5-chloroisoindoline-1,3-dione (1) reacted with 99% hydrazine hydrate in DMF to give N-amino-5-chloroisoindoline-1,3-dione (2). Compound 2 condensed with …
Number of citations: 65 pubs.acs.org
C Wu, J Wang, X Zhang, R Zhang, B Ma - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… While for the 2-benzyl-5-chloroisoindoline-1,3-dione (1ca), nearly equal reduction products were obtained under the same conditions. As for aryl substituents, the electronic properties …
Number of citations: 3 pubs.rsc.org
X Yan, K Fang, H Liu, C Xi - Chemical Communications, 2013 - pubs.rsc.org
… 5-chloroisoindoline 1k afforded the corresponding phthalimide 2k in 48% yield (entry 11). Besides isoindolines, oxidation of naphthalene-fused piperidine 1l can also proceed, and the …
Number of citations: 33 pubs.rsc.org
CM Brown, AC MacKinnon, WS Redfern… - British journal of …, 1995 - Wiley Online Library
… RS-45041-190 (Figure 1) isa 5-chloroisoindoline imidazoline compound witha single link bond between the indoline and imidazoline groups and therefore fits these criteria. The …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
H Chen, F Xu, BB Xu, JY Xu, BH Shao, BY Huang… - Chinese Chemical …, 2016 - Elsevier
A series of novel arylpiperazine derivatives was synthesized. The in vitro cytotoxic activities of all synthesized compounds against three human prostate cancer cell lines (PC-3, LNCaP, …
Number of citations: 33 www.sciencedirect.com
RJ Ma, JT Sun, CH Liu, L Chen, CM Si… - Organic & Biomolecular …, 2020 - pubs.rsc.org
A new approach to access 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline has been developed through nucleophilic addition of organozinc reagents to N,O-acetals. A number …
Number of citations: 5 pubs.rsc.org
J Li - Multicomponent Reactions, 2020 - research.rug.nl
Multicomponent reactions and in particular the Passerini reaction, are considered efficient tools for synthesizing drug-like molecules and assembling compound libraries. In the case of …
Number of citations: 0 research.rug.nl
F Ji, J Li, X Li, W Guo, W Wu… - The Journal of Organic …, 2018 - ACS Publications
Herein we report a novel palladium-catalyzed oxidative carbonylation reaction for the synthesis of phthalimides with high atom- and step-economy. In our strategy, the imine and H 2 O, …
Number of citations: 33 pubs.acs.org
X Zhu, Y Lv, M Fan, J Guo, Y Zhang, B Gao, C Zhang… - Bioorganic …, 2023 - Elsevier
A novel series of phthalimide-hydroxypyridinone derivatives were rationally designed and evaluated as potential anti-Alzheimer's disease (AD) agents. Bioactivity tests showed that all …
Number of citations: 3 www.sciencedirect.com

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